REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8](OS(C(F)(F)F)(=O)=O)=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:20])[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C.[CH3:46][N:47]1CCCC1=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:46]#[N:47])=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:20])[N:3]=1 |f:4.5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F)C
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
zinc cyanide
|
Quantity
|
0.74 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic mixture washed with 2N aqueous ammonia, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
afforded a brownish oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica chromatography (dichloromethane/methanol=98/2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC2=CC(=CC=C12)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |